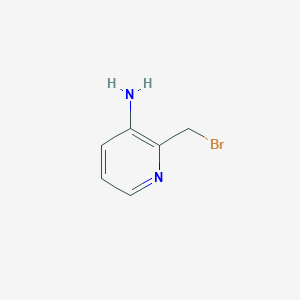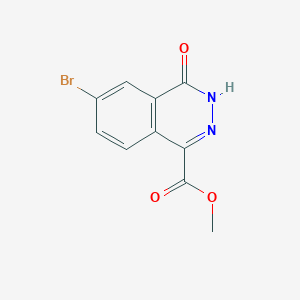
(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
The synthesis of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be achieved through several routes. One common method involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach is the addition of nitrenes to alkenes . For industrial production, advanced synthetic procedures are often required to obtain diastereo- and enantiomerically pure aziridines. Chiral catalysts are frequently employed to achieve the desired stereochemistry .
Analyse Des Réactions Chimiques
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, aziridine derivatives have been explored for their anticancer properties . ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide, in particular, has shown potential as an immunomodulatory agent . It has also been investigated as an inhibitor of protein disulfide isomerases, which are enzymes involved in the folding of proteins in the endoplasmic reticulum . Additionally, aziridine derivatives are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing compounds .
Mécanisme D'action
The mechanism of action of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide involves the inhibition of extracellular cysteine-containing proteins of cancer cells . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, leading to the inhibition of protein disulfide isomerases . This inhibition disrupts the proper folding of proteins, ultimately affecting the survival and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be compared to other aziridine derivatives such as aziridine-2-carboxamide (Leakadine) and aziridine-2-carboxylic acid . While all these compounds share the aziridine ring structure, ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity . Other similar compounds include azimexon and imexon, which are also known for their anticancer properties .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1 |
Clé InChI |
DWNPWBWBFZVXEW-VLRKGOCCSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)








![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)


